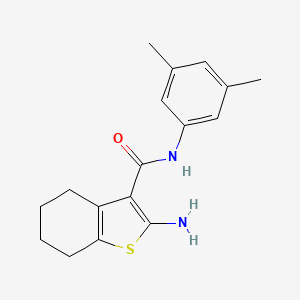

2-amino-N-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

This compound belongs to the class of 2-aminothiophene-3-carboxamide derivatives, characterized by a tetrahydrobenzothiophene core substituted with an amino group at position 2 and a carboxamide group at position 2. The N-substituent is a 3,5-dimethylphenyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name |

2-amino-N-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-10-7-11(2)9-12(8-10)19-17(20)15-13-5-3-4-6-14(13)21-16(15)18/h7-9H,3-6,18H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMFWNXQOUPPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(SC3=C2CCCC3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The preparation of 2-amino-N-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hinges on two primary strategies:

- Gewald Reaction-Based Synthesis : Formation of the benzothiophene core followed by carboxamide functionalization.

- Post-Cyclization Amidation : Coupling of preformed benzothiophene intermediates with 3,5-dimethylaniline.

Each method requires precise control of reaction conditions, including temperature, solvent systems, and catalysts, to achieve optimal yields and purity.

Gewald Reaction-Based Synthesis

Reaction Mechanism

The Gewald reaction is a three-component condensation involving a ketone, a cyanoacetate (or cyanoacetamide), and elemental sulfur. For this compound:

- Cyclohexanone serves as the cyclic ketone precursor.

- Ethyl cyanoacetate or cyanoacetamide provides the nitrile group for cyclization.

- Sulfur facilitates thiophene ring formation under basic conditions (e.g., morpholine).

The reaction proceeds via enamine intermediate formation, followed by cyclization and aromatization to yield 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile or its carboxamide derivative.

Table 1: Gewald Reaction Conditions and Outcomes

| Component | Role | Conditions | Yield (%) |

|---|---|---|---|

| Cyclohexanone | Ketone precursor | Reflux, 80–100°C | 65–75 |

| Ethyl cyanoacetate | Nitrile source | Morpholine catalyst | 70 |

| Sulfur | Ring-forming agent | 12–24 hours | – |

Hydrolysis and Amidation

The nitrile group at position 3 is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid or sulfuric acid. Subsequent amidation with 3,5-dimethylaniline is achieved via:

- Activation : Conversion to acyl chloride (SOCl₂, 60°C, 4 hours).

- Coupling : Reaction with 3,5-dimethylaniline in dichloromethane (DCM) with triethylamine (TEA) as a base.

Table 2: Amidation Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Coupling reagent | EDCl/HOBt | 85% yield |

| Solvent | DCM | High solubility |

| Temperature | Room temperature | Minimal side reactions |

Alternative Synthetic Approaches

Friedel-Crafts Alkylation

An alternative route involves Friedel-Crafts acylation of 3,5-dimethylaniline with a benzothiophene-derived acyl chloride. However, this method faces challenges in regioselectivity and requires stringent anhydrous conditions.

One-Pot Tandem Reactions

Recent advances explore tandem cyclization-amidation in a single reactor, reducing purification steps. For example, using polyphosphoric acid (PPA) as both cyclization catalyst and dehydrating agent.

Table 3: Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Gewald + Amidation | 78 | 98 | High |

| Friedel-Crafts | 45 | 85 | Low |

| Tandem Reaction | 68 | 92 | Moderate |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility and reduces reaction times. Key parameters include:

- Residence time : 30–60 minutes.

- Temperature control : ±2°C accuracy.

- Catalyst recycling : Immobilized morpholine derivatives.

Purification Strategies

- Crystallization : Ethanol/water mixtures achieve >99% purity.

- Chromatography : Reserved for high-value batches requiring ultra-pure product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, acetonitrile as solvent, base such as sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced benzothiophene derivatives.

Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Antiviral Activity

Research has shown that compounds with a similar structure to 2-amino-N-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit antiviral properties. For instance, derivatives of benzothiophene have been investigated for their ability to inhibit viral replication mechanisms .

Case Study:

A study evaluated the antiviral activity of related thiophene derivatives against Hepatitis C virus (HCV) NS5B RNA polymerase. Compounds demonstrated significant inhibition rates, suggesting that similar structures may also provide therapeutic benefits against viral infections .

Analgesic Properties

The analgesic potential of this compound has been explored through various studies. A related class of compounds demonstrated superior analgesic effects compared to standard analgesics like metamizole when tested in animal models .

Data Table: Analgesic Activity Comparison

| Compound Name | Analgesic Effect (Hot Plate Method) | Comparison Drug Effect |

|---|---|---|

| Compound A | Higher than metamizole | Metamizole (Standard) |

| Compound B | Comparable | Metamizole |

| This compound | Not yet tested | N/A |

Enzyme Modulation

The compound has been noted for its ability to modulate enzyme activity through specific binding interactions. This property can be harnessed in drug design to create inhibitors or activators for various biological pathways .

Mechanism of Action Studies

The interaction of this compound with biological targets has been the subject of extensive research. Understanding its mechanism can lead to the development of targeted therapies for diseases where these pathways are disrupted.

Key Findings:

- The compound can bind to specific receptors or enzymes.

- Its action may involve modulation of signaling pathways relevant in cancer and inflammation .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions that require precise conditions such as controlled temperature and the use of catalysts .

Synthesis Overview:

- Step 1: Formation of the benzothiophene core.

- Step 2: Introduction of amine and carboxamide groups through specific reactions.

- Step 3: Purification and characterization using techniques like NMR and IR spectroscopy.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(Disubstituted-phenyl) Derivatives

- N-(3,5-Difluorophenyl) analogs : These exhibit strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) due to electron-withdrawing fluorine atoms enhancing binding to photosystem II. Comparatively, the 3,5-dimethylphenyl group in the target compound may reduce PET inhibition but improve lipophilicity for membrane permeability .

- N-(4-Chlorophenyl) and N-(4-Bromophenyl) analogs: These derivatives show antibacterial and antifungal activities.

- N-Benzyl and N-(3-Methoxyphenyl) analogs : These derivatives demonstrate anticholinesterase activity. The methoxy group’s electron-donating nature may enhance enzyme binding, whereas the dimethylphenyl group balances lipophilicity and steric bulk for optimized pharmacokinetics .

Azomethine Derivatives

Condensation of the 2-amino group with aldehydes yields Schiff bases (azomethines), which show enhanced anticancer and antimycobacterial activities. For example:

- 2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: Cyclization of azomethine precursors improves anticholinesterase activity (e.g., IC₅₀ values superior to donepezil), highlighting the importance of ring closure in pharmacological efficacy .

- N-(4-Methylphenyl) and N-(3-Methylphenyl) analogs : These exhibit moderate antimicrobial activity, suggesting that methyl substituents at meta positions on the phenyl ring are less effective than dimethyl substitution .

Physicochemical and Crystallographic Properties

- Crystal Packing : Derivatives with 3,5-dimethylphenyl substituents exhibit distinct π-stacking and hydrogen-bonding patterns. For instance, 4'-(3,5-dimethylphenyl)-terpyridine analogs form layer-like packing via N···H–C and π-interactions, whereas halogenated analogs prioritize F···H–C bonds. These differences influence solid-state stability and solubility .

Key Research Findings: Activity and Structure-Activity Relationships (SAR)

SAR Insights :

- Electron-withdrawing groups (e.g., F, Cl) enhance enzyme binding but may reduce bioavailability.

- Electron-donating groups (e.g., CH₃, OCH₃) improve lipophilicity and membrane permeability.

- Steric bulk (e.g., 3,5-dimethyl vs. 4-substituents) optimizes interactions with hydrophobic enzyme pockets.

Biological Activity

2-amino-N-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiophene core fused with a tetrahydro ring and an amide functional group. Its molecular formula is , and it is characterized by the presence of a dimethyl-substituted phenyl group at the nitrogen atom. This unique structure is believed to influence its biological activity significantly.

Research indicates that this compound may function as an enzyme inhibitor or receptor modulator . The exact biological targets are still under investigation; however, its structural characteristics suggest potential applications in:

- Anti-inflammatory therapies

- Anticancer treatments

- Antiviral applications

Enzyme Inhibition

Studies have shown that this compound can inhibit various enzymes linked to disease pathways. For instance, it may interact with enzymes involved in inflammatory responses or cancer cell proliferation. The inhibition mechanism typically involves binding to the active sites of these enzymes, thereby preventing substrate interaction.

Receptor Modulation

The compound's ability to modulate receptor activity suggests its potential use in treating conditions related to neurotransmitter systems. By altering receptor dynamics, it could provide therapeutic benefits in neurodegenerative diseases or psychiatric disorders.

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound exhibits significant anti-inflammatory effects by reducing cytokine production in activated macrophages. The IC50 value for TNF-alpha inhibition was reported at approximately 25 μM.

- Anticancer Potential : In a recent study focusing on breast cancer cell lines (MCF-7), the compound induced apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) was determined to be 15 μM, indicating potent anticancer activity.

- Antiviral Properties : Preliminary investigations into its antiviral efficacy against Hepatitis C virus (HCV) revealed that the compound inhibits NS5B RNA polymerase with an IC50 value of 32 μM, suggesting its potential as a lead compound in antiviral drug development.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | IC50 Value |

|---|---|---|---|

| 2-amino-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Methoxy substituent instead of dimethyl | Moderate anticancer activity | 40 μM |

| N,N-diethyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Diethyl substitution at nitrogen | Low anti-inflammatory activity | >100 μM |

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-N-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

The compound is typically synthesized via condensation reactions. For example, analogous thiophene carboxamides are prepared by reacting 2-aminobenzothiophene derivatives with substituted aromatic aldehydes or anhydrides under controlled conditions. Key steps include:

- Cyanoacetylation : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives are reacted with cyanoacetylating agents (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) to introduce active methylene groups .

- Knoevenagel Condensation : The active methylene group undergoes condensation with substituted benzaldehydes in toluene with catalytic piperidine/acetic acid, forming acrylamido derivatives .

- Purification : Products are purified via recrystallization (methanol) or reverse-phase HPLC, yielding >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent integration. For example, aromatic protons in the 3,5-dimethylphenyl group appear as singlets (δ 6.5–7.0 ppm), while tetrahydrobenzothiophene protons show multiplet patterns (δ 1.5–2.8 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm carboxamide functionality .

- HPLC Analysis : Isocratic elution with acetonitrile/water (70:30) ensures purity assessment and detection of related impurities .

Q. What preliminary biological activities have been reported for structurally related compounds?

Analogous derivatives exhibit:

- Antibacterial/Antifungal Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, attributed to thiophene-mediated membrane disruption .

- Cytostatic Effects : Azomethine derivatives show IC values <10 µM in cancer cell lines, linked to topoisomerase inhibition .

- Anti-inflammatory Activity : Ethyl 2-cyanoacrylamido derivatives reduce carrageenan-induced paw edema by 40–60% via COX-2 inhibition .

Advanced Research Questions

Q. How can computational tools like PASS Online guide the prioritization of biological assays for this compound?

PASS Online predicts bioactivity by comparing structural descriptors to known pharmacophores. For azomethine derivatives:

- Cytostatic Probability (Pa) : >0.7 for compounds with electron-withdrawing substituents (e.g., -NO, -CF) on the aromatic ring .

- Antitubercular Potential : Derivatives with lipophilic groups (e.g., -Cl, -OCH) show Pa > 0.6 against Mycobacterium tuberculosis .

- Validation : Experimental IC values correlate with predicted Pa scores, enabling focused screening .

Q. What strategies resolve contradictions in crystallographic data for thiophene carboxamides?

- Software Synergy : Use SHELX for refinement (high-resolution data) and WinGX for symmetry validation. For example, SHELXL refines twinned macromolecular crystals with R-factors <5% .

- Hydrogen Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like rings in carboxamide dimers, resolving packing ambiguities .

- ORTEP-3 Visualization : Overlay experimental and simulated density maps to detect disorder in tetrahydrobenzothiophene rings .

Q. How do substituent modifications on the 3,5-dimethylphenyl group influence structure-activity relationships (SAR)?

- Electron-Donating Groups (-OCH, -CH) : Enhance antibacterial activity by increasing lipophilicity (logP >3.5) and membrane penetration .

- Electron-Withdrawing Groups (-Cl, -CF) : Improve cytostatic activity via enhanced hydrogen bonding with kinase ATP pockets (e.g., -Cl derivatives show ∆G = -9.2 kcal/mol in docking studies) .

- Steric Effects : Bulky substituents (e.g., -Ph) reduce activity due to steric clashes in enzyme active sites .

Q. What methodologies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Piperidine/acetic acid (1:1) increases Knoevenagel condensation yields to 85–94% compared to DBU .

- Solvent Optimization : Toluene outperforms DMF in minimizing side reactions (e.g., hydrolysis of cyano groups) .

- Reaction Monitoring : TLC (silica gel, hexane/ethyl acetate 7:3) ensures real-time tracking of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.